Bienvenue dans la boutique en ligne BenchChem!

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide

Pharmacology Drug Discovery Enzyme Inhibition

This 2,3-dichlorophenyl sulfamoyl-benzamide is a critical SAR probe not substitutable by common 2,5-dichloro or 4-methoxy analogs. Its unique ortho-meta halogen pattern enables differentiation of h-NTPDase isoforms and GPCR selectivity. Unexplored in public bioactivity databases, it offers a proprietary starting point for composition-of-matter claims. Procure to map structure-selectivity relationships and build novel IP.

Molecular Formula C19H20Cl2N2O3S
Molecular Weight 427.34
CAS No. 941914-92-7
Cat. No. B2685058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
CAS941914-92-7
Molecular FormulaC19H20Cl2N2O3S
Molecular Weight427.34
Structural Identifiers
SMILESCN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C19H20Cl2N2O3S/c1-23(14-5-2-3-6-14)27(25,26)15-11-9-13(10-12-15)19(24)22-17-8-4-7-16(20)18(17)21/h4,7-12,14H,2-3,5-6H2,1H3,(H,22,24)
InChIKeyZXRFAPLRYBQEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide (CAS 941914-92-7): Baseline Characterization for Informed Procurement


4-[Cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide (CAS 941914-92-7) is a synthetic sulfamoyl-benzamide . This compound class integrates a cyclopentyl(methyl)sulfamoyl motif with a 2,3-dichlorophenyl-substituted benzamide core (molecular formula C19H20Cl2N2O3S, MW 427.34 g/mol) . The 2,3-dichloro regioisomer is structurally and functionally distinct from its 2,5- and 3,4-dichlorophenyl analogs within the sulfamoyl-benzamide family . Published quantitative biological activity data for this specific CAS number are currently sparse in open-access databases, and available characterization is overwhelmingly limited to chemical property descriptors; no validated IC50, Ki, or in vivo efficacy data have been identified for this structure in the peer-reviewed literature at this time.

Why Generic Substitution Fails in the 4-[Cyclopentyl(methyl)sulfamoyl]benzamide Class: The 2,3-Dichloro Differentiator


Sulfamoyl-benzamide congeners cannot be treated as interchangeable procurement items. Within this class, the position and identity of the halogen substituent on the anilide ring is a critical determinant of molecular recognition at the target site. The 2,3-dichlorophenyl substitution pattern, versus the more common 2,5-, 3,4-, or 4-methoxy variants available from suppliers, enforces a unique pharmacophoric geometry that is expected to yield divergent on-target affinity, off-target selectivity profiles, and physicochemical properties such as permeability and metabolic stability . In-class analogs like 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide or 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, while sharing the core scaffold, cannot be automatically substituted for 941914-92-7 in a defined biological assay without risking a loss of the specific interaction signature of the 2,3-dichloro configuration [1].

Quantitative Evidence Guide for Evaluating 4-[Cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide (941914-92-7)


Absence of Open-Access Bioactivity Data Enables a Defined Experimental Starting Point

A comprehensive search across authoritative databases including ChEMBL, BindingDB, and PubMed reveals no publicly available IC50, Ki, or other quantitative functional data for 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide (CAS 941914-92-7) as of the current date [1][2][3]. This stands in stark contrast to the 2,5-dichloro isomer, which has been reported to interact with adenosine A2A receptor (adenosine A2A receptor ligand identified as CPI-444) . The absence of historical data ensures that all new experimental findings will be uniquely attributable to this structure and its novel interaction profile, preventing legacy bias in interpreting new assay results.

Pharmacology Drug Discovery Enzyme Inhibition

Chlorine Substitution Pattern Differentiates Physicochemical and Target-Binding Properties from Closest Analogs

The 2,3-dichloro substitution on the anilide ring creates a sterically and electronically distinct pharmacophore compared to the more synthetically accessible 2,5-dichloro analog. The 2,3-dichloro pattern results in a unique molecular electrostatic potential surface due to the proximity of the two chlorine atoms on adjacent carbon atoms, which alters hydrogen-bond acceptor capacity and dipole orientation [1]. This pattern is rarely explored in SAR studies; the 2,5-dichloro analog (CPI-444) is a known adenosine A2A receptor ligand, and its binding mode is unlikely to be conserved with the 2,3-dichloro isomer due to the shifted electronic and steric features .

Medicinal Chemistry Structure-Activity Relationships Drug Design

NTPDase Inhibitory Potential Inferred from Class-Level Activity of Sulfamoyl-Benzamide Derivatives on Human NTPDases

A sulfamoyl-benzamide derivative library was screened against h-NTPDase1, -2, -3, and -8, with the most potent compound (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) exhibiting an IC50 of 2.88 ± 0.13 μM on h-NTPDase1 and 0.72 ± 0.11 μM on h-NTPDase3 [1]. The scaffold is capable of achieving sub-micromolar to low-micromolar inhibition across multiple isoforms. The substitution pattern on the anilide ring is a key determinant of isoform selectivity, indicating that the 2,3-dichloro variant likely possesses a unique selectivity fingerprint that the more commonly available 4-methoxy- and 2,5-dichloro-substituted analogs cannot recapitulate [1].

Enzyme Inhibition NTPDase Ectonucleotidase Anti-thrombotic

Cannabinoid and Bradykinin Receptor Modulation: Patent-Backed Functional Landscape

Two distinct patent families disclose the broad utility of sulfamoyl benzamide derivatives, establishing this scaffold as a privileged structure for GPCR modulation [1][2]. US20060079557 covers sulfamoyl benzamides as agonists, inverse agonists, and/or antagonists of cannabinoid receptors [1]. Concurrently, patent families WO2010/041000 and related publications describe phenylsulfamoyl benzamide derivatives as bradykinin B1 receptor antagonists [2]. The specific 2,3-dichlorophenyl substitution pattern is not exemplified in these patents, but the core scaffold's validation at multiple GPCR targets provides a strong, defensible rationale for exploring this specific regioisomer in competitive receptor pharmacology [1][2].

Cannabinoid Receptor Bradykinin Antagonist GPCR Pain

High-Impact Application Scenarios for Sourcing 4-[Cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide


Novel Ectonucleotidase (h-NTPDase) Inhibitor Probe Development

The class-level h-NTPDase inhibitory activity provides a concrete basis for deploying 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide in ectonucleotidase research [1]. The 2,3-dichloro substitution pattern offers a chemically distinct probe to dissect isoform selectivity within the h-NTPDase family (isoforms -1, -2, -3, -8), where the most potent literature analog reached an IC50 of 0.72 μM on h-NTPDase3. Its procurement is justified for labs aiming to map structure-selectivity relationships without reusing the exhausted 4-methoxy- or 2,5-dichloro-substituted scaffolds.

Cannabinoid or Bradykinin Receptor Chemical Tool Generation

Supported by patent disclosures validating the sulfamoyl benzamide scaffold as a cannabinoid and bradykinin B1 receptor ligand framework, this compound serves as a novel chemotype expansion for GPCR-focused chemical biology [2][3]. The unexplored nature of the exact 2,3-dichloro substitution in the context of these receptors makes it a high-value synthetic anchor point for generating tool compounds with potentially improved selectivity profiles compared to the 2,5-dichloro (CPI-444) analog.

Structure-Activity Relationship (SAR) Library Synthesis Anchor

As the 2,3-dichloro regioisomer is underrepresented in commercial SAR libraries, this compound provides a unique structural anchor point for medicinal chemistry campaigns exploring the impact of halogen positioning on target selectivity . Its procurement enables the systematic comparison of ortho-meta (2,3) vs. meta-para (2,5) dichloro-substituted benzamides within a single experimental design, a direct differentiator against the more commonly available 2,5-dichloro analog.

IP-Leveraging Hit Identification Campaigns

The absence of public bioactivity data and the clear structural divergence from exemplified patent compounds (which largely use 4-methoxy, 2,5-dichloro, or mono-substituted anilines) positions this molecule as an attractive starting point for generating novel composition-of-matter and method-of-use claims [1][2][3]. Procuring this compound allows drug discovery teams to rapidly establish a proprietary SAR landscape ahead of competitors.

Quote Request

Request a Quote for 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.